![molecular formula C18H12IN3O2 B2829597 N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide CAS No. 439110-79-9](/img/structure/B2829597.png)
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are structurally similar to the compound , has been reported . They were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Mechanism of Action
Target of Action
The primary targets of N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These proteins play a significant role in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the prenylation of Rab11A, Rap1A/Rap1B, and Ras proteins . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathways primarily involve the post-translational modification of proteins. The compound’s action on the prenyl transferases disrupts the prenylation process, affecting the function of Rab11A, Rap1A/Rap1B, and Ras proteins . The downstream effects of this disruption can include alterations in cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the disruption of protein prenylation. By inhibiting the function of prenyl transferases, the compound affects the normal functioning of Rab11A, Rap1A/Rap1B, and Ras proteins . This can lead to changes in various cellular processes, including cell growth, differentiation, and apoptosis .
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit several protein kinases, making it a useful tool for studying the role of these kinases in various biological pathways. However, one limitation of using this compound is its potential for off-target effects. Like many chemical compounds, this compound may interact with other proteins and pathways, leading to unintended effects.
Future Directions
There are several future directions for research on N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide. One area of interest is the development of new analogs and derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research, such as immunology and neuroscience.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique chemical structure and ability to modulate biological pathways make it a useful tool for studying the role of protein kinases in various biological processes. While further research is needed to fully understand the mechanism of action and potential applications of this compound, it represents a promising area of scientific inquiry.
Synthesis Methods
The synthesis of N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide involves several steps. The starting material is 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, which is reacted with 3-aminophenylboronic acid to form a boronate ester. This ester is then coupled with 2-furoyl chloride to produce the final product, this compound. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Scientific Research Applications
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as a tool compound for studying the role of protein kinases in various biological pathways.
properties
IUPAC Name |
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3O2/c19-13-6-7-17-21-15(11-22(17)10-13)12-3-1-4-14(9-12)20-18(23)16-5-2-8-24-16/h1-11H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSMBOPPXHJRRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=C(C=CC4=N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)
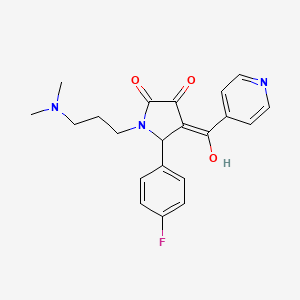
![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)
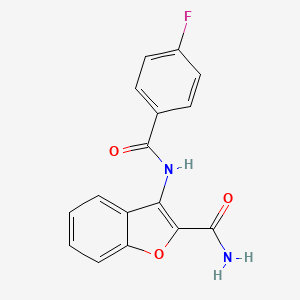
![Methyl 3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2829527.png)
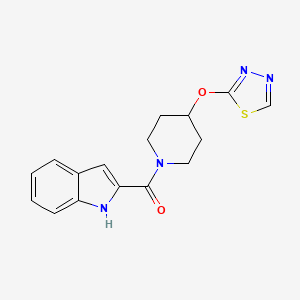
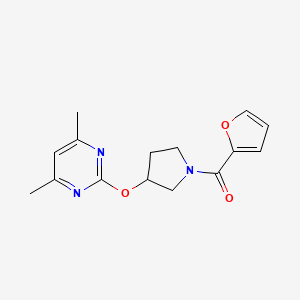
![6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2829532.png)
![1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2829533.png)
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2829535.png)
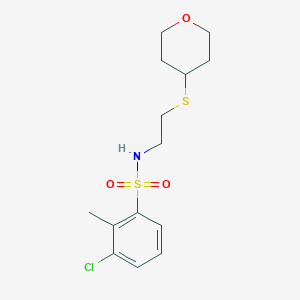
![8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2829537.png)